Ethyl 2-iodopropionate
Overview
Description
Ethyl 2-iodopropionate is a chemical compound with the CAS Number: 31253-08-4 . It has a molecular weight of 228.03 . It is a liquid at 20°C and is light yellow to yellow to orange in color .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-iodopropionate were not found in the search results, a related compound, Ethyl 2-chloropropionate, has been synthesized and analyzed using online near-infrared spectroscopy . The partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-iodopropionate is ethyl 2-iodopropanoate . The InChI code is 1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl 2-iodopropionate has a boiling point of 79 °C/28 mmHg . It has a density of 1.67 and a refractive index of 1.50 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Polymerization Applications Ethyl 2-iodopropionate plays a crucial role in the field of polymer science. Iovu and Matyjaszewski (2003) demonstrated its use in the controlled/living radical polymerization of vinyl acetate. They employed alkyl iodides, including ethyl 2-iodopropionate, as transfer agents to achieve polymers with predetermined molecular weights and low polydispersity. This process allows for the synthesis of polymers with precise molecular characteristics (Iovu & Matyjaszewski, 2003).
Chemical Synthesis In chemical synthesis, ethyl 2-iodopropionate has been utilized in various reactions. For instance, Zhang et al. (2021) reported its use in a microwave-assisted, nickel-catalyzed rapid reductive coupling process. This method was efficient for converting ethyl 3-iodopropionate to diethyl adipate, an important chemical used in the production of high-performance polymers (Zhang et al., 2021).
Organometallic Chemistry Ethyl 2-iodopropionate is also significant in organometallic chemistry. Fukuzawa et al. (1990) explored its reaction with lanthanoid metals, producing lanthanoid ester homoenolates. These compounds have shown potential in homo-Reformatskii type reactions with carbonyl compounds (Fukuzawa et al., 1990).
Application in Synthesis of Bioactive Compounds The compound has been used in the synthesis of bioactive compounds as well. Corrodi et al. (1957) utilized ethyl α-iodopropionate in the synthesis of furanone derivatives, which were further converted to a mixture of muscarin and its stereoisomers. These compounds have potential applications in pharmacology and biochemistry (Corrodi et al., 1957).
Safety and Hazards
Ethyl 2-iodopropionate is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as a flammable liquid (H227) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Ethyl 2-iodopropionate is a chemical compound with the formula C5H9IO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it can participate in reactions catalyzed by certain enzymes . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Ethyl 2-iodopropionate can participate in enzymatic bioreduction processes . This novel biodegradation pathway combines the reductive activity of ene-reductases with the spontaneous β-elimination of hydrohalous acid from the unstable (saturated) intermediates . Both enantiomers of methyl 2-chloro-, 2-bromo- and 2-iodopropionate were obtained in good to excellent enantiopurity via enzyme-based stereocontrol using various members of the ‘Old Yellow Enzyme’ family of flavoproteins .
properties
IUPAC Name |
ethyl 2-iodopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMXNKUHBWIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448465 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31253-08-4 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Iodopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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